molecular formula C9H20ClNO B595427 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride CAS No. 1209587-37-0

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride

Cat. No. B595427
CAS RN: 1209587-37-0
M. Wt: 193.715
InChI Key: TUKSVLVISJVMLH-UHFFFAOYSA-N
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Description

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride, or 4-MMPH, is a chemical compound that has been studied for its potential biomedical applications. It is a derivative of the piperidine family of compounds and is composed of a piperidine ring with a methyl substitution at the 2-position and an ethyl substitution at the 4-position. 4-MMPH has been studied for its potential use as an anti-inflammatory, anti-cancer, and antiviral agent. In addition, 4-MMPH has been found to possess analgesic, anti-bacterial, and anti-fungal properties.

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various classes of drugs. The compound 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride can be utilized in the synthesis of substituted piperidines, which are integral to the development of new pharmacologically active molecules .

Development of Tubulin Inhibitors

Recent studies have identified piperidine derivatives as potential tubulin inhibitors, which are crucial in cancer therapy. Specifically, these compounds have been explored for their efficacy against prostate cancer, with certain piperidine carboxamides showing promising results .

Designing Dual Inhibitors for Targeted Cancer Therapies

Piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant in the context of targeted cancer therapies .

Chemical Synthesis and Chromatography

In chemical synthesis, this compound can be used to introduce the piperidine structure into more complex molecules. Additionally, its derivatives can be employed as standards or reagents in chromatographic methods to analyze or separate substances .

properties

IUPAC Name

4-(1-methoxypropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKSVLVISJVMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679011
Record name 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride

CAS RN

1209587-37-0
Record name 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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